molecular formula C20H46Cl2N2O4 B15180676 N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride CAS No. 85117-90-4

N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride

Cat. No.: B15180676
CAS No.: 85117-90-4
M. Wt: 449.5 g/mol
InChI Key: SRLABNGABZFTJO-UHFFFAOYSA-L
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Description

Chemical Structure: This compound features a hexane-1,6-diyl backbone with bis(2-hydroxypropyl)methylammonium groups at both termini, forming a quaternary ammonium dichloride salt. Its CAS Reg. No. is 36938-15-5, registered on 31/05/2018 . The 2-hydroxypropyl substituents enhance hydrophilicity and biodegradability, making it suitable for applications requiring a balance of solubility and mild surfactant properties.

Properties

CAS No.

85117-90-4

Molecular Formula

C20H46Cl2N2O4

Molecular Weight

449.5 g/mol

IUPAC Name

6-[bis(2-hydroxypropyl)-methylazaniumyl]hexyl-bis(2-hydroxypropyl)-methylazanium;dichloride

InChI

InChI=1S/C20H46N2O4.2ClH/c1-17(23)13-21(5,14-18(2)24)11-9-7-8-10-12-22(6,15-19(3)25)16-20(4)26;;/h17-20,23-26H,7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SRLABNGABZFTJO-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(CCCCCC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-hydroxypropyl)methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate amines, which are subsequently quaternized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop to meet the stringent quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

    Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of disinfectants and sanitizers for its antimicrobial properties

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride primarily involves the disruption of cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations: Hydroxyethyl vs. Hydroxypropyl

  • N,N'-Hexane-1,6-diylbis[bis(2-hydroxyethyl)methylammonium] dichloride (CAS 36938-15-5):

    • Substituents: 2-hydroxyethyl groups.
    • Properties: Shorter alkyl chains increase water solubility compared to hydroxypropyl analogs but reduce lipophilicity.
    • Applications: Likely used in mild detergents or pharmaceutical solubilizers where higher polarity is advantageous .
  • Target Compound (Hydroxypropyl variant) :

    • Substituents: 2-hydroxypropyl groups.
    • Properties: Longer alkyl chains slightly reduce water solubility but improve compatibility with hydrophobic matrices (e.g., in cosmetic emulsions).
    • Applications: Preferred in personal care products for moisturizing effects and reduced skin irritation .

Backbone and Functional Group Modifications

  • N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] (CAS 4112-25-8): Functional Groups: Urea replaces quaternary ammonium. Properties: Urea groups enable strong hydrogen bonding, increasing thermal stability but reducing surfactant activity. Applications: Potential use in polymers or agrochemicals as stabilizers .
  • Triclobisonium Chloride (CAS 79-90-3):

    • Structure: Hexamethylene backbone with dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium groups.
    • Properties: Bulky cyclohexyl substituents enhance lipophilicity and antimicrobial potency.
    • Applications: Clinical use as a topical antiseptic due to broad-spectrum activity .

Molecular Weight and Solubility Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Applications
Target Compound (Hydroxypropyl) C₂₂H₅₀Cl₂N₂O₄ ~507.5 (estimated) Moderate Cosmetics, Drug Delivery
Hydroxyethyl Analog (CAS 36938-15-5) C₂₀H₄₆Cl₂N₂O₄ ~465.4 (estimated) High Detergents, Pharmaceuticals
Triclobisonium Chloride (CAS 79-90-3) C₃₆H₇₄Cl₂N₂ 642.8 Low Antimicrobials
N,N'-Hexane-1,6-diyldistearamide (CAS 1000-70-0) C₄₀H₇₈N₂O₂ 635.0 Insoluble Lubricants, Plastics

Research Findings and Implications

  • Hydroxypropyl vs. Hydroxyethyl : The hydroxypropyl variant’s extended alkyl chain improves emulsification efficiency in oil-water systems compared to hydroxyethyl, as demonstrated in surfactant studies .
  • Antimicrobial Activity : Triclobisonium’s bulky substituents render it 10–20× more potent against Gram-positive bacteria than the target compound, though its low solubility limits formulation flexibility .
  • Biodegradability : The target compound’s hydroxypropyl groups facilitate faster environmental degradation compared to persistent analogs like N,N'-hexane-1,6-diyldistearamide .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride?

  • Methodology : Use a combination of CAS registry verification (CAS 36938-15-5) , nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic peaks for quaternary ammonium and hydroxypropyl groups), and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with synthesized analogs in literature for spectral comparisons .

Q. What is the standard protocol for synthesizing this compound?

  • Methodology : The compound can be synthesized via quaternization of bis(2-hydroxypropyl)methylamine with 1,6-dibromohexane, followed by ion exchange with chloride. Optimize reaction conditions (e.g., solvent polarity, temperature) based on similar hexane-diylbis ammonium derivatives, ensuring stoichiometric control to avoid byproducts .

Q. Which techniques are recommended for structural elucidation and crystallographic analysis?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve the crystal lattice, with attention to hydrogen bonding between chloride ions and hydroxypropyl groups. For non-crystalline samples, employ Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and dynamic light scattering (DLS) for aggregation studies .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed during in vitro bioactivity assays?

  • Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) (≥60.28 mg/mL solubility ) with sonication to disperse aggregates. For aqueous compatibility, prepare stock solutions in DMSO and dilute in buffer (≤0.1% final DMSO concentration). Validate solubility via dynamic light scattering (DLS) to ensure monodispersion .

Q. What strategies optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing bis-triazole derivatives of this compound?

  • Methodology : Functionalize the hydroxypropyl groups with propargyl moieties, then react with aryl azides under Cu(I) catalysis. Optimize reaction time (12–24 hr), temperature (25–60°C), and catalyst load (1–5 mol% CuSO4·NaAsc). Monitor via thin-layer chromatography (TLC) and purify derivatives using column chromatography .

Q. How should researchers resolve contradictions in reported antibacterial activity across studies?

  • Methodology : Standardize assay conditions (e.g., bacterial strain, inoculum size, compound concentration). Perform dose-response curves (IC50 determination) and compare with positive controls (e.g., chloramphenicol). Use statistical tools (e.g., ANOVA) to account for variability, and validate membrane-disruption mechanisms via electron microscopy .

Q. What analytical approaches validate the compound’s role in stabilizing macromolecular complexes?

  • Methodology : Employ isothermal titration calorimetry (ITC) to measure binding affinity with target proteins. Use circular dichroism (CD) spectroscopy to monitor conformational changes and size-exclusion chromatography (SEC) to assess complex stability. Cross-reference with analogous quaternary ammonium surfactants .

Data Contradiction Analysis

Q. How to interpret conflicting data on antioxidant activity in different redox assays?

  • Methodology : Test the compound in parallel assays (e.g., DPPH radical scavenging, FRAP, ORAC) to identify assay-specific interference. For example, hydroxypropyl groups may reduce Fe³⁺ in FRAP but show limited activity in DPPH due to steric hindrance. Use LC-MS to rule out degradation products during assays .

Q. Why do crystallographic studies report varying unit cell parameters for similar derivatives?

  • Methodology : Differences may arise from solvent inclusion (e.g., dihydrate vs. anhydrous forms) or polymorphism. Perform solvent-drop grinding to explore polymorphs and use differential scanning calorimetry (DSC) to identify phase transitions. Re-refine data with SHELXL using high-resolution datasets .

Tables for Key Data

Property Method Typical Value Reference
Solubility in DMSOGravimetric analysis≥60.28 mg/mL
Antibacterial IC50 (E. coli)Microdilution assay12.5–25 µg/mL
Crystal SystemX-ray diffraction (SHELX)Monoclinic, space group P2₁/c

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